Welcome to the BenchChem Online Store!
molecular formula C9H8Cl2O B8496060 1-[(2,2-Dichloroethenyl)oxy]-3-methylbenzene CAS No. 6716-47-8

1-[(2,2-Dichloroethenyl)oxy]-3-methylbenzene

Cat. No. B8496060
M. Wt: 203.06 g/mol
InChI Key: RZAQFIQNCOQIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04291056

Procedure details

71 g of 3-(2,2,2-trichloro-1-acetoxy-ethoxy)-toluene and 150 ml of acetic acid are stirred in a reaction vessel at 35°-45° C. 37 g of zink dust are added subsequently in the course of 2 to 3 minutes and the resultant reaction mixture is stirred for 1 hour at room temperature. The suspension is then mixed with hexane, filtered and washed. Acetic acid is removed by shaking out the organic phase with 2 N NaOH. After evaporation, 43 g 3-(2,2-dichlorovinyloxy)-toluene are obtained as a colourless oil, which can be used for processing without purification.
Name
3-(2,2,2-trichloro-1-acetoxy-ethoxy)-toluene
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](Cl)([Cl:16])[CH:3](OC(=O)C)[O:4][C:5]1[CH:6]=[C:7]([CH3:11])[CH:8]=[CH:9][CH:10]=1.C(O)(=O)C>CCCCCC>[Cl:1][C:2]([Cl:16])=[CH:3][O:4][C:5]1[CH:6]=[C:7]([CH3:11])[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
3-(2,2,2-trichloro-1-acetoxy-ethoxy)-toluene
Quantity
71 g
Type
reactant
Smiles
ClC(C(OC=1C=C(C=CC1)C)OC(C)=O)(Cl)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
37 g of zink dust are added subsequently in the course of 2 to 3 minutes
Duration
2.5 (± 0.5) min
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
Acetic acid is removed
STIRRING
Type
STIRRING
Details
by shaking out the organic phase with 2 N NaOH
CUSTOM
Type
CUSTOM
Details
After evaporation, 43 g 3-(2,2-dichlorovinyloxy)-toluene
CUSTOM
Type
CUSTOM
Details
are obtained as a colourless oil, which
CUSTOM
Type
CUSTOM
Details
can be used for processing without purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC(=COC=1C=C(C=CC1)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.